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Compound of Interest

Compound Name: 2-Aminodiphenylamine

Cat. No.: B160148 Get Quote

An In-depth Technical Guide on the Core Chemical Properties of 2-Aminodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical

properties of 2-aminodiphenylamine, a significant intermediate in organic and pharmaceutical

synthesis. The document details its physicochemical characteristics, synthesis methodologies,

key reactions, and safety information. Experimental protocols for determining its core properties

are also outlined to support laboratory research and development.

Core Chemical and Physical Properties
2-Aminodiphenylamine, systematically known as N-phenyl-o-phenylenediamine, is an

aromatic amine featuring two phenyl rings linked by a secondary amine, with a primary amino

group at the ortho position of one ring.[1] This structure imparts specific chemical

characteristics, largely governed by the nucleophilic nature of its nitrogen atoms.[1] A notable

structural feature is an intramolecular hydrogen bond between the hydrogen of the secondary

imino group (-NH-) and the nitrogen of the primary amino group (-NH2) in its ground state,

which influences its reactivity and photophysical properties.[1]
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Property Value

IUPAC Name N-phenyl-o-phenylenediamine

Synonyms

o-Aminodiphenylamine, 2-N-phenylbenzene-

1,2-diamine, N-Phenyl-1,2-phenylenediamine,

o-Semidine

CAS Number 534-85-0

Molecular Formula C₁₂H₁₂N₂

Molecular Weight 184.24 g/mol [2][3]

Appearance
White to light yellow/red powder/crystal; Pink-

violet or gray-brown crystalline powder.[1]

Physicochemical Data
The following table summarizes the key physicochemical properties of 2-
aminodiphenylamine.

Property Value

Melting Point 77-80 °C[2]

Boiling Point 108 °C at 0.4 mmHg[1]

Solubility
Soluble in acetone, chloroform, benzene, and

DMSO. Insoluble in water.[1][2]

pKa (Predicted) 4.45 ± 0.10[2]

Synthesis and Reactions
2-Aminodiphenylamine is a valuable intermediate, and several synthetic routes have been

established for its preparation. It also undergoes characteristic reactions, making it a versatile

building block in organic synthesis.
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Several methods for the synthesis of 2-aminodiphenylamine have been reported, primarily

involving condensation and reduction reactions.

Copper-Catalyzed Condensation of o-Phenylenediamine and Phenylhydrazine:

Procedure: In a reaction flask, combine 0.108 g (1 mmol) of o-phenylenediamine, 0.216 g

(2 mmol) of phenylhydrazine, 0.058 g (0.1 mmol) of copper phthalocyanine (CuPc), and

0.02 g (0.1 mmol) of copper(II) acetate (Cu(OAc)₂). Add 10 ml of acetonitrile and conduct

the reaction at 15 °C.[2][3]

Monitoring and Purification: Monitor the reaction progress using Thin-Layer

Chromatography (TLC). Upon completion, the crude product is purified by column

chromatography using a petroleum ether:ethyl acetate (100:1) solvent system to yield the

desired product.[2][3] A 71% yield has been reported for this method.[2][3]

Condensation of 1-Bromo-2-nitrobenzene and Aniline followed by Reduction:

Step 1: Condensation: An established route involves the condensation reaction between

1-Bromo-2-nitrobenzene and Aniline to form the 2-nitrodiphenylamine intermediate.[3]

Step 2: Reduction: The resulting nitro-intermediate is then reduced to 2-
aminodiphenylamine. Catalytic hydrogenation using catalysts like Palladium on carbon

(Pd/C) is a common and efficient method for this transformation.[1]

Ullmann Condensation and Reduction:

An alternative pathway involves the copper-catalyzed Ullmann condensation of aniline

with p-chloronitrobenzene to form a nitrodiphenylamine precursor.[1] This precursor is

subsequently reduced, typically via catalytic hydrogenation, to yield the

aminodiphenylamine product.[1]

Fig. 1: Synthetic pathways to aminodiphenylamines.

Key Chemical Reactions
2-Aminodiphenylamine's dual amine functionality makes it a versatile precursor for various

chemical transformations.
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Oxidation Reactions: The oxidation of 2-aminodiphenylamine can lead to different products

depending on the reaction conditions and oxidizing agents used. These reactions are crucial

for synthesizing nitrogen-containing heterocyclic compounds, such as phenazines.[1] For

instance, oxidation of its hydrochloride salt is known to produce isomeric phenazine

pigments.

Polymerization: 2-Aminodiphenylamine undergoes both electrochemical and chemical

oxidative polymerization to form electroactive polymeric films.[1] Unlike its isomer, 4-

aminodiphenylamine, the polymerization of 2-aminodiphenylamine often leads to branched

structures and the formation of phenazine units within the polymer chain.[1][4][5] This

branching alters the structural and electronic properties of the resulting polymer.[1]

Fig. 2: Key reactions of 2-Aminodiphenylamine.

Experimental Protocols for Property Determination
Standard laboratory methods can be employed to verify the physicochemical properties of 2-
aminodiphenylamine.

Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the solid melts to a liquid.

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at

one end), thermometer.[6]

Procedure:

Finely powder a small amount of dry 2-aminodiphenylamine.

Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.[7]

Place the capillary tube in the heating block of the melting point apparatus.[6]

Heat the block rapidly to a temperature about 15-20°C below the expected melting point

(approx. 77-80°C).
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Then, decrease the heating rate to about 1-2°C per minute to ensure thermal equilibrium.

[7]

Record the temperature at which the first drop of liquid appears (onset of melting).

Record the temperature at which the entire sample has completely melted (clear point).[7]

The recorded range is the melting point of the sample. A narrow range (0.5-1.0°C) is

indicative of high purity.[8]

Solubility Determination (Shake-Flask Method)
This is the gold standard method for determining the equilibrium solubility of a compound in a

given solvent.

Apparatus: Screw-capped vials or flasks, orbital shaker with temperature control, centrifuge,

analytical balance, concentration analysis instrument (e.g., UV-Vis spectrophotometer or

HPLC).

Procedure:

Add an excess amount of 2-aminodiphenylamine to a known volume of the solvent (e.g.,

water, acetone, DMSO) in a vial. This creates a suspension.[9]

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or

37°C).

Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium

is reached.[9]

After agitation, separate the undissolved solid from the saturated solution. This is typically

done by centrifugation at a high speed.[9]

Carefully withdraw an aliquot of the clear supernatant.

Dilute the aliquot with a suitable solvent if necessary.
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Determine the concentration of 2-aminodiphenylamine in the diluted sample using a pre-

calibrated analytical method (e.g., UV-Vis spectrophotometry at its λmax).

Calculate the original concentration in the saturated solution to determine its solubility.

pKa Determination (Spectrophotometric Method)
This method is suitable for aromatic amines as their UV-Vis absorption spectra often change

with protonation state.

Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, volumetric flasks,

analytical balance.

Procedure:

Prepare a stock solution of 2-aminodiphenylamine in a suitable solvent (e.g., 50%

ethanol-water, as it is poorly soluble in pure water).[10]

Prepare a series of buffer solutions with known pH values spanning the expected pKa

range.

Add a small, constant volume of the stock solution to each buffer solution to create a

series of test solutions with varying pH.

Measure the UV-Vis absorption spectrum for each test solution, as well as for highly acidic

(fully protonated) and neutral/basic (fully unprotonated) solutions.

Identify an analytical wavelength where the absorbance difference between the protonated

and unprotonated forms is maximal.

The pKa can be determined by plotting the absorbance at the analytical wavelength

against the pH of the solutions. The pKa is the pH at which the concentration of the

protonated and unprotonated forms are equal, which corresponds to the midpoint of the

resulting sigmoidal curve.
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While 2-aminodiphenylamine is primarily utilized as a chemical intermediate, its derivatives

have been investigated for various biological activities, including antioxidant, antimicrobial, and

antibiofilm properties.[11]

The antioxidant capacity of diphenylamine derivatives is a key area of research.[11]

Antioxidants are known to exert protective effects in biological systems by modulating cellular

defense mechanisms. One of the most important of these is the Keap1/Nrf2/ARE signaling

pathway.[12][13]

The Keap1/Nrf2/ARE Pathway: Under normal conditions, the transcription factor Nrf2 is kept

inactive in the cytoplasm by binding to Keap1. In the presence of oxidative stress or

electrophilic compounds (including many antioxidants), Nrf2 is released from Keap1,

translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the

promoter region of various genes.[12][14] This binding initiates the transcription of a suite of

cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-

1).[13][14]

While there is no direct evidence of 2-aminodiphenylamine itself modulating this pathway, its

derivatives that exhibit antioxidant properties could potentially act as activators of the Nrf2

pathway, thereby upregulating cellular antioxidant defenses. This makes the

aminodiphenylamine scaffold an interesting starting point for the development of novel

therapeutic agents targeting oxidative stress-related diseases.

Fig. 3: Potential influence of antioxidant derivatives on the Keap1/Nrf2/ARE pathway.

Safety and Handling
2-Aminodiphenylamine is classified as harmful and an irritant. Appropriate safety precautions

must be taken during handling.

Hazard Statements: H302+H332 (Harmful if swallowed or if inhaled), H315 (Causes skin

irritation).

Precautionary Statements:

P261: Avoid breathing dust.

P264: Wash skin thoroughly after handling.
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P270: Do not eat, drink or smoke when using this product.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for

breathing. Call a POISON CENTER/doctor if you feel unwell.

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. The

compound is sensitive to light and air. Store under an inert atmosphere.

Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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